REACTION_CXSMILES
|
N.[Na].[C:3]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH3:4].Cl[CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16]>O.[Na].C(O)(=O)C.CCOCC>[CH3:16][C:15]([CH3:17])=[CH:14][CH2:13][CH2:4][C:3](=[O:5])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |^1:1,18|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ferric nitrate
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
liquid
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
289 g
|
Type
|
reactant
|
Smiles
|
ClCC=C(C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed at -60° C.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
at -60° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -55° C. for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
over 30 minutes at less than -30° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
was then stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
the mixture stood at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
EXTRACTION
|
Details
|
The decanted aqueous phase was extracted with ether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with 2 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(CC(=O)OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |